6-Chloropurine

Catalog No.
S619776
CAS No.
87-42-3
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropurine

CAS Number

87-42-3

Product Name

6-Chloropurine

IUPAC Name

6-chloro-7H-purine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Synonyms

6-Chloro-9H-purine; NSC 744;

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)Cl
  • 6-Chloropurine is a derivative of purine, a class of nitrogen-containing heterocyclic compounds found in RNA and DNA [].
  • It is synthesized in the lab and not typically found in nature [].

Molecular Structure Analysis

  • 6-Chloropurine has a bicyclic structure consisting of a pyrimidine ring fused with an imidazole ring [].
  • It contains a chlorine atom attached to the 6th carbon position of the purine ring [].
  • The presence of the chlorine atom and the planar ring structure are notable aspects of its structure [].

Chemical Reactions Analysis

  • 6-Chloropurine serves as a building block for the synthesis of other purine derivatives, such as 9-alkylpurines and 6-thiopurine (6-mercaptopurine) [].
  • The specific reactions involved can be found in relevant chemistry literature [].

Physical And Chemical Properties Analysis

  • Melting point: 246-248 °C [].
  • Boiling point: Decomposes above 300 °C [].
  • Solubility: Soluble in hot water, slightly soluble in cold water [].
  • Stability: Stable under normal storage conditions [].
  • 6-Chloropurine should be handled with care as it may be harmful if inhaled, ingested, or absorbed through the skin [].
  • It is recommended to consult safety data sheets (SDS) before handling this compound [].

Organic Synthesis:

-Chloropurine serves as a valuable starting material for the synthesis of other purine derivatives, particularly 9-alkylpurines. This process involves the alkylation of 6-chloropurine with various substituted alkyl halides in dimethyl sulfoxide (DMSO). These synthesized 9-alkylpurines find applications in various research areas, including medicinal chemistry and material science.

Biochemical Studies:

Studies have explored the metabolic effects of 6-chloropurine in vivo and in vitro. It exhibits a slight inhibitory effect on nucleic acid biosynthesis and has been shown to decrease the utilization of acetate for lipid synthesis and glycine incorporation in protein synthesis []. These findings provide insights into the potential mechanisms of action of 6-chloropurine and its derivatives.

XLogP3

1.2

UNII

OH8700156W

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

133762-83-1
87-42-3

Dates

Modify: 2023-09-14

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